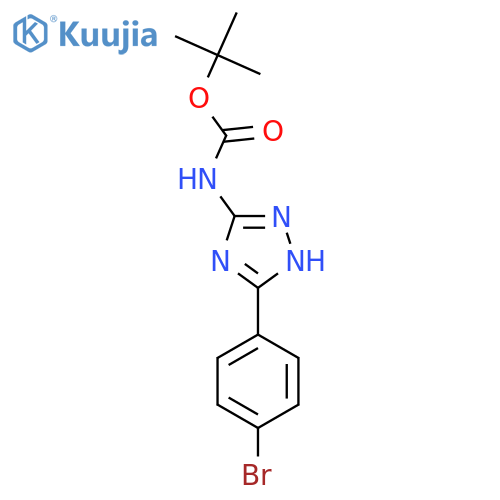Cas no 2680793-41-1 (tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate)

2680793-41-1 structure
商品名:tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate
tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680793-41-1
- tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
- EN300-28296804
- tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate
-
- インチ: 1S/C13H15BrN4O2/c1-13(2,3)20-12(19)16-11-15-10(17-18-11)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H2,15,16,17,18,19)
- InChIKey: KXWNODKVEDLHLV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1=NC(=NN1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 338.03784g/mol
- どういたいしつりょう: 338.03784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 79.9Ų
tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28296804-0.25g |
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate |
2680793-41-1 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28296804-1.0g |
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate |
2680793-41-1 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28296804-10g |
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate |
2680793-41-1 | 10g |
$2884.0 | 2023-09-07 | ||
| Enamine | EN300-28296804-1g |
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate |
2680793-41-1 | 1g |
$671.0 | 2023-09-07 | ||
| Enamine | EN300-28296804-0.1g |
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate |
2680793-41-1 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28296804-10.0g |
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate |
2680793-41-1 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
| Enamine | EN300-28296804-0.5g |
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate |
2680793-41-1 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28296804-2.5g |
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate |
2680793-41-1 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28296804-5.0g |
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate |
2680793-41-1 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
| Enamine | EN300-28296804-0.05g |
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate |
2680793-41-1 | 95.0% | 0.05g |
$563.0 | 2025-03-19 |
tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate 関連文献
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
2680793-41-1 (tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate) 関連製品
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
